molecular formula C8H7ClO2S B3318779 1-Phenylsulfonyl-2-chloroethene CAS No. 10230-79-2

1-Phenylsulfonyl-2-chloroethene

Cat. No. B3318779
CAS RN: 10230-79-2
M. Wt: 202.66 g/mol
InChI Key: VIWJASZMKWEDNV-VOTSOKGWSA-N
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Description

1-Phenylsulfonyl-2-chloroethene is a chemical compound with the molecular formula C8H7ClO2S and a molecular weight of 202.66 g/mol. It is used in various chemical reactions and has been the subject of several studies .


Synthesis Analysis

The synthesis of compounds similar to 1-Phenylsulfonyl-2-chloroethene has been described in the literature. For instance, the regioselective synthesis of 2-(phenylsulfonyl)-2H-1,2,3-triazole was achieved through a classical sulfonamidation reaction of 1H-1,2,3-triazole with benzenesulfonyl chloride in dichloromethane using a slight excess of triethylamine . Another study reported the synthesis of phenylsulfonyl chloride using HCl in a water/acetonitrile mixture and O2 as an electron acceptor under blue light irradiation .


Molecular Structure Analysis

The molecular structure of 1-Phenylsulfonyl-2-chloroethene can be determined using various techniques such as X-ray diffraction, nuclear magnetic resonance (NMR), and infrared spectroscopy (IR) . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present.


Chemical Reactions Analysis

1-Phenylsulfonyl-2-chloroethene can participate in various chemical reactions. For example, it can undergo nucleophilic substitution reactions, where a nucleophile, such as a cyanide ion, attacks the carbon atom bonded to the chlorine atom, leading to the replacement of the chlorine atom with the nucleophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Phenylsulfonyl-2-chloroethene can be analyzed using various techniques. These properties include molecular weight, density, melting point, boiling point, and others . The properties can provide valuable information about the compound’s reactivity, stability, and suitability for various applications.

Safety And Hazards

Based on the safety data sheet of a similar compound, 1-(Phenylsulfonyl)-1H-indol-2-yl]methanol, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to handle 1-Phenylsulfonyl-2-chloroethene with appropriate safety measures.

Future Directions

The use of 1-Phenylsulfonyl-2-chloroethene and similar compounds in various fields is a topic of ongoing research. For instance, the Chinese Academy of Sciences has reported the use of a similar compound, 1-(Phenylsulfonyl)pyrrole, as an additive in the development of high-efficiency perovskite solar cells . Another study discussed the potential of sulfones in catalytic desulfitative C–C and C–X bond formation . These studies indicate the potential for further exploration and application of 1-Phenylsulfonyl-2-chloroethene in various fields.

properties

IUPAC Name

[(E)-2-chloroethenyl]sulfonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2S/c9-6-7-12(10,11)8-4-2-1-3-5-8/h1-7H/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWJASZMKWEDNV-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C=CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/C=C/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenylsulfonyl-2-chloroethene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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